Violamine R (disodium)

Description

Historical Trajectory of Violamine R (disodium) within Synthetic Dye Chemistry

The story of Violamine R is intrinsically linked to the birth and rapid expansion of the synthetic dye industry in the latter half of the 19th century. This era was marked by a shift away from natural colorants to man-made dyes, a revolution sparked by William Henry Perkin's accidental discovery of mauveine in 1856. fsw.cc Violamine R belongs to the xanthene class of dyes, which were first synthesized in 1871 by the German chemist Adolph von Baeyer, who created fluorescein (B123965) by heating phthalic anhydride (B1165640) and resorcinol. researchgate.netbritannica.comlsu.edu This discovery paved the way for a vast family of brilliantly colored and often fluorescent dyes. researchgate.net

The development of Violamine R and related rhodamine dyes was part of a broader effort to expand the palette of available colors and improve their properties for industrial applications, primarily textile dyeing. mdpi.compageplace.de Early dye chemists worked empirically, systematically modifying known structures to create new ones with desirable characteristics. The introduction of sulfonic acid groups into the rhodamine structure, for example, imparted an acidic character and produced deeper violet colors, leading to the creation of the Violamine dyes, including Violamine R (also known as Acid Violet 9). mdpi.comresearchgate.net These dyes offered vibrant hues and were initially used for coloring materials like wool and silk. wikisource.org The work of this period laid the chemical foundation for the molecules that would later be repurposed for advanced scientific research. nih.gov

Classification and Structural Context of Violamine R (disodium) within Advanced Fluorophores and Stains

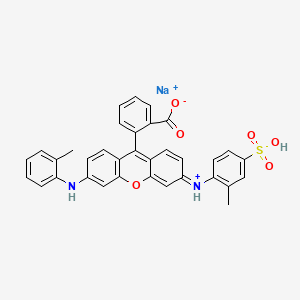

Violamine R (disodium) is classified as an acid dye and, more specifically, as a xanthene dye. researchgate.netmdpi.comtaketombo.co.jp This class of compounds is defined by a core chemical structure known as a xanthene, or di-benzo-γ-pyran, nucleus, which acts as the chromophore—the part of the molecule responsible for its color. researchgate.net Violamine R is a derivative of rhodamine, which itself is related to fluorescein. mdpi.comresearchgate.netresearchgate.net The key structural features that distinguish Violamine R are the N-substituents on its amino groups and the presence of a sulfo group, which makes it an acid dye. mdpi.com

The defining characteristic of many xanthene dyes, including Violamine R, is their fluorescence. researchgate.net This property arises from the rigid, planar, and extended electron system of the xanthene core. When the molecule absorbs light, its electrons are excited to a higher energy state; as they return to the ground state, they emit this energy as light of a longer wavelength, a phenomenon known as fluorescence. The specific absorption and emission wavelengths are dictated by the chemical groups attached to the core structure. This tunability allows for the design of fluorophores with specific spectral properties for various applications. researchgate.net Violamine R is recognized as a potent fluorophore and a useful stain in histology and hematology. medchemexpress.comscbt.commfa.org

Table 1: Structural and Classification Details of Violamine R (disodium)

| Attribute | Description | Citation |

| Chemical Class | Xanthene Dye, Acid Dye | researchgate.netmdpi.com |

| Parent Dye Class | Rhodamine / Fluorescein | mdpi.comresearchgate.net |

| Core Structure | Xanthene (di-benzo-γ-pyran) nucleus | researchgate.net |

| Key Functional Groups | N-substituted amino groups, Sulfo group | mdpi.com |

| Primary Property | Fluorescence | researchgate.netmedchemexpress.com |

| Common Application Name | Acid Violet 9 | mdpi.comtaketombo.co.jp |

Contemporary Significance of Violamine R (disodium) in Chemical and Biological Research

While originally developed for textiles, the robust fluorescent properties of Violamine R have secured its place in modern chemical and biological research. nih.govchemimpex.com Its primary contemporary use is as a fluorescent probe and stain in advanced microscopy and analytical sensing. medchemexpress.comchemimpex.commedchemexpress.com Fluorescent dyes are indispensable tools in life sciences, allowing researchers to visualize, track, and quantify molecules and cellular processes with high sensitivity and specificity. nih.govmedchemexpress.com

In biological imaging, Violamine R can be used as a stain to highlight specific structures within cells and tissues for microscopic examination. scbt.commfa.orgchemimpex.com Its utility extends to single-molecule microscopy, a cutting-edge technique that allows scientists to observe the behavior of individual molecules. Studies have used Violamine R to investigate the properties of polymers and crystals at the nanoscale, demonstrating its sensitivity to its local environment. medchemexpress.commpg.dewashington.eduacs.org This sensitivity is also harnessed in the development of chemical sensors. For example, the fluorescence of Violamine R can change in response to environmental factors like temperature, making it a useful molecular reporter. medchemexpress.commedchemexpress.com The ongoing development of probes based on related xanthene structures like rhodamines for detecting specific ions and reactive species in biological systems highlights the enduring value of this class of compounds. mdpi.comrsc.org

Table 2: Modern Research Applications of Violamine R (disodium)

| Research Area | Specific Application | Citation |

| Biological Imaging | Used as a fluorescent stain in histology and hematology. | scbt.commfa.orgchemimpex.com |

| Advanced Microscopy | Employed in single-molecule microscopy to study molecular orientations and dynamics. | washington.eduacs.org |

| Materials Science | Used to probe local environments and measure temperature in polymer hosts. | medchemexpress.commpg.de |

| Analytical Chemistry | Serves as a fluorophore for detecting pollutants and in biochemical assays. | chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35H,1-2H3,(H,37,38)(H,39,40,41);/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCXWIMQWXXKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=C(C=C5)S(=O)(=O)O)C)C=C4O3)C6=CC=CC=C6C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2NaO6S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50636393 | |

| Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6834-97-5 | |

| Record name | Violamine R (disodium) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfophenyl)azaniumylidenexanthen-9-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50636393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of Violamine R Disodium

Strategies for the Chemical Synthesis of Violamine R (disodium) and its Analogues

The synthesis of Violamine R, also known as Acid Violet 9, is rooted in the chemical traditions of xanthene dyes, which are characterized by their vibrant colors and fluorescent properties. The general approach involves the condensation of precursor molecules to form the core xanthene structure, followed by functionalization to achieve the desired tinctorial and solubility characteristics.

Derivation Pathways from Xanthene Precursors

Violamine R is a derivative of xanthene. nih.gov The fundamental structure of this class of dyes is the xanthene ring system. Syntheses typically begin with precursors that can be chemically manipulated to form this tricyclic ether framework. Rhodamines, a subclass of xanthene dyes to which Violamine R belongs, are often synthesized from phthalic anhydride (B1165640) derivatives and substituted m-aminophenols. nih.gov These methods, while effective, can require harsh acid-catalyzed and oxidative conditions. Modern synthetic methods aim for milder conditions to construct the xanthene core, sometimes using organometallic reagents or novel cyclization strategies to build the dye's central structure. nih.gov

Modifications Incorporating Orthotoluidine and Fluoresceine Chloride

A specific and historically significant synthetic route to Violamine R involves the reaction of fluoresceine chloride with orthotoluidine. sciencemadness.orgarchive.org Fluoresceine chloride, itself a derivative of xanthene, acts as the foundational block containing the xanthene core. In this process, orthotoluidine (o-toluidine) is heated with fluoresceine chloride. sciencemadness.orgarchive.org This step incorporates the tolyl-amino groups into the structure, forming a tolyl rhodamine intermediate. archive.org

The final, crucial step in the synthesis is sulfonation. archive.org The intermediate compound is treated with a sulfonating agent, which introduces sulfonic acid groups (—SO₃H) onto the molecule. This sulfonation process is critical for two reasons: it shifts the color of the dye to a deeper violet, and it imparts water solubility to the final product. uva.nl The resulting acid form is then converted to its disodium (B8443419) salt to yield the commercial product, Violamine R. chemicalbook.com A concise description of the preparation involves the condensation of 2-(3,6-Dichloro-9H-xanthen-9-yl)benzoic acid with o-methylaniline (orthotoluidine), followed by sulfonation and conversion to the sodium salt. chemicalbook.com

Spectroscopic and Chromatographic Methods for Violamine R (disodium) Structural Elucidation

The structural identity and purity of Violamine R are established through a combination of chromatographic and spectroscopic techniques. Chromatography, particularly liquid chromatography (LC), is essential for separating the dye from impurities and degradation products, ensuring that the sample being analyzed is pure. nih.govuva.nl

Once purified, the structure of Violamine R is elucidated using several spectroscopic methods:

UV-Visible Spectroscopy : This technique is used to determine the absorption characteristics of the dye. The visible and ultraviolet absorption spectra reveal the electronic transitions within the molecule's chromophoric system. nih.gov Violamine R typically exhibits a maximum absorption (λmax) in water at approximately 529 nm. chemicalbook.com

Fluorescence Spectroscopy : As a rhodamine dye, Violamine R is fluorescent. medchemexpress.com Excitation and fluorescence spectra provide information about the dye's light-emitting properties and can be used to study the nature of its chromophores. nih.govnih.gov The fluorescence of Violamine R has been shown to be sensitive to its environment, a property that can be exploited in advanced applications. medchemexpress.com

These analytical methods are critical for confirming the molecular structure and understanding the electronic properties that give rise to its color and fluorescence. uva.nlnih.gov

Influence of Chromophoric and Auxochromic Systems on Violamine R (disodium) Functionality

The functionality of Violamine R as a dye is determined by the interplay between its chromophoric and auxochromic systems.

Chromophore : A chromophore is the part of a molecule responsible for its color, containing a system of conjugated π-electrons where the energy difference between molecular orbitals falls within the visible spectrum. wikipedia.org In Violamine R, the chromophore is the extensive conjugated system of the xanthene ring structure. nih.gov This system is responsible for absorbing light in the visible region, which we perceive as the dye's characteristic violet color.

Auxochrome : An auxochrome is a functional group attached to a chromophore that modifies the chromophore's ability to absorb light, often altering the wavelength (color) and intensity of the absorption. wikipedia.orgossila.com In Violamine R, the key auxochromes are:

Amino Groups : The nitrogen atoms, derived from orthotoluidine, are powerful auxochromes. Their non-bonded electron pairs interact with the π-system of the xanthene chromophore, modifying its electronic structure and shifting the absorption to longer wavelengths (a bathochromic shift), which deepens the color.

Sulfonic Acid Groups : The sulfonic acid (—SO₃H) groups also function as auxochromes. Their primary role is to increase the water solubility of the dye, making it suitable for use as an acid dye in aqueous solutions. uva.nl They also influence the final shade of the dye, contributing to its violet hue. uva.nl

The strategic placement of these auxochromes on the xanthene chromophore is essential for tuning the molecule's properties to function as a vibrant, water-soluble violet dye.

Synthetic Approaches for Functionalization and Derivatization of Violamine R (disodium) for Enhanced Applications

The basic structure of Violamine R can be further modified or derivatized to enhance its properties for specialized applications, such as high-performance fluorescent probes or markers. chemimpex.com Functionalization aims to improve characteristics like brightness, photostability, solubility, and specificity of binding to substrates.

Incorporation of Sulfonic Acid Groups for Polysulfonated Violamine R (disodium) Derivatives

While sulfonation is a key step in the initial synthesis of Violamine R, further increasing the number of sulfonic acid groups leads to polysulfonated derivatives with superior properties. The goal of this derivatization is to create dyes with enhanced aqueous solubility and reduced non-specific interactions. google.com

A key innovation in this area is the incorporation of sulfonic acid groups not just on the main aromatic rings but also bound to the nitrogen atoms of the chromophore system. google.com This strategic placement of additional —SO₃H groups provides several advantages:

Reduced Non-Specific Binding : Polysulfonated dyes show a markedly lower tendency to bind non-specifically to surfaces like vessel walls or to substrates other than the intended target analyte. google.com

Prevention of Aggregation : Highly sulfonated dyes are less likely to form non-fluorescent aggregates in aqueous solutions, even at high concentrations. This allows for a higher labeling density on a target molecule without the quenching effects that often accompany dye aggregation. google.com

These enhancements make polysulfonated Violamine R derivatives particularly valuable as fluorescent labels and markers in biological and diagnostic assays where high signal-to-noise ratios are critical. google.com

Advanced Spectroscopic and Photophysical Investigations of Violamine R Disodium

Exploration of Excitation and Emission Profiles for Optimized Fluorescent Performance of Violamine R (disodium)

The fluorescent properties of a compound like Violamine R are characterized by its excitation and emission spectra. evidentscientific.com The excitation spectrum shows the relative efficiency of different wavelengths of light for inducing fluorescence, while the emission spectrum illustrates the distribution of emitted light wavelengths after excitation. evidentscientific.com To achieve the brightest fluorescence, the fluorophore is typically excited at its peak excitation wavelength, and the emitted light is detected at its peak emission wavelength. evidentscientific.com

The difference between the peak excitation and peak emission wavelengths is known as the Stokes shift. evidentscientific.com A larger Stokes shift is generally advantageous as it simplifies the separation of the emission signal from the excitation light using optical filters. evidentscientific.com

For optimal performance in fluorescence applications, it is crucial to select appropriate excitation sources and detection systems that align with the specific excitation and emission profiles of Violamine R. The use of monochromators allows for the precise selection of excitation and emission wavelengths to maximize the signal-to-noise ratio. evidentscientific.com The design of fluorescence instrumentation relies on the effective use of filters to pass the desired excitation and emission wavelengths while blocking unwanted light. evidentscientific.com While specific peak excitation and emission wavelengths for Violamine R are not detailed in the provided search results, the general principles of fluorescence spectroscopy guide the optimization of its use as a fluorophore.

Computational and Theoretical Chemistry Approaches for Violamine R Disodium

Quantum Chemical Modeling of Violamine R (disodium) Electronic Structures and Spectroscopic Attributes

Quantum chemical modeling is a fundamental tool for understanding the intrinsic electronic properties of molecules like Violamine R. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's interaction with light and thus its spectroscopic characteristics. researchgate.net Modern computational methods allow for the accurate prediction of various properties, including molecular orbital energies, electron density distributions, and transition energies, which are crucial for interpreting experimental spectra. rug.nlcmu.edu

Computational studies on dye sensitizers and other complex organic molecules have demonstrated the power of these techniques to reproduce experimental absorption spectra in detail. researchgate.net By analyzing the components of calculated spectra, researchers can gain a quantitative understanding of the electronic excitations responsible for the observed colors and photophysical behaviors. researchgate.net These theoretical investigations are not only descriptive but also predictive, offering a path to design novel dyes with tailored spectroscopic attributes. rug.nlresearchgate.net

Density Functional Theory (DFT) has become a standard and widely used method in computational chemistry for investigating the electronic structure of complex systems. researchgate.netresearchgate.net Instead of the many-electron wavefunction, DFT uses the electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy, making it suitable for molecules the size of Violamine R. researchgate.netfrontiersin.org Time-Dependent DFT (TD-DFT) is an extension of this method specifically designed to study excited states and electronic transitions. nih.gov

The application of TD-DFT is essential for elucidating the photophysical phenomena of Violamine R. It allows for the calculation of excited-state properties and the simulation of optical absorption and emission processes (fluorescence). nih.gov Researchers can model how the environment, such as a solvent or a solid host matrix, influences these properties. For instance, studies on related xanthene dyes have successfully used DFT to understand how changes in the medium affect their properties by calculating the energies of different tautomers and protolytic species. researchgate.net This approach is critical for explaining phenomena like the environment-dependent photoluminescence intermittency (blinking) observed for single molecules of Violamine R. medchemexpress.com

Table 1: Properties of Xanthene Dyes Investigated Using DFT/TD-DFT

| Property | Description | Relevance to Violamine R |

| Ground State Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the baseline structure and conformation. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Key to understanding electronic transitions, reactivity, and redox potentials. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Indicates regions of high or low electron density, identifying reactive sites. |

| Excited State Energies | The energy levels of the molecule after absorbing light. | Determines the wavelengths of light the molecule can absorb and emit. |

| Oscillator Strengths | The theoretical intensity of an electronic transition. | Predicts the strength of absorption bands in a UV-Vis spectrum. |

| Transition Dipole Moments | A measure of the charge displacement during an electronic transition. | Relates to the probability of light absorption and emission. nih.gov |

Molecular Dynamics Simulations of Violamine R (disodium) Interactions with Host Environments

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are employed to study the physical movement and interactions of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the dynamic behavior of Violamine R within a host environment, such as a polymer or a crystal. nih.govmdpi.com These simulations rely on a "force field," a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. acs.org

For Violamine R, MD simulations are invaluable for understanding how it incorporates into and interacts with host materials like potassium acid phthalate (B1215562) (KAP) crystals or poly(vinyl alcohol). medchemexpress.comacs.org Simulations can reveal the preferred orientation of the dye molecule within the host, the nature of intermolecular forces (e.g., van der Waals, electrostatic interactions), and the local structural rearrangements of the host matrix around the dye. acs.orgpeerj.com This information is crucial for interpreting experimental observations, such as the environment-dependent photoluminescence of Violamine R, and for designing dye-host systems with specific properties. medchemexpress.commdpi.com

Table 2: Key Aspects of MD Simulations for Dye-Host Systems

| Component | Description | Example Application for Violamine R |

| Force Field | A set of empirical energy functions and parameters (e.g., CHARMM, COMPASS) that describe the interactions between atoms. nih.govacs.org | Selecting a force field that accurately represents the interactions between Violamine R and a host like poly(vinyl alcohol). |

| Simulation Box | A defined volume containing the dye molecule and the host environment (e.g., solvent, polymer chains, crystal lattice). peerj.com | Creating a simulation cell with a single Violamine R molecule embedded in a KAP crystal lattice. |

| Boundary Conditions | Often periodic, where the simulation box is replicated in all directions to simulate a larger system and avoid edge effects. nih.gov | Applying periodic boundary conditions to simulate Violamine R in a bulk polymer environment. |

| Time Integration | Numerical algorithms (e.g., Verlet algorithm) used to solve the equations of motion and propagate the system forward in time. | Running a simulation for nanoseconds to observe the diffusion and conformational changes of Violamine R. |

| Analysis | Calculation of properties from the trajectory, such as Radial Distribution Functions (RDFs), Root Mean Square Deviation (RMSD), and interaction energies. nih.govresearchgate.net | Analyzing the trajectory to determine the average distance and orientation between Violamine R and functional groups of the host. |

Computational Investigations of Protolytic and Tautomeric Equilibria in Violamine R (disodium) and Related Xanthene Dyes

Xanthene dyes, including Violamine R, can exist in multiple forms depending on the surrounding chemical environment, particularly the pH. These forms arise from protolytic equilibria (gain or loss of protons) and tautomeric equilibria (isomers that differ in the position of a proton and a double bond). researchgate.net For example, the interplay between quinoid, zwitterionic, and lactone forms is a hallmark of this class of dyes. researchgate.net Computational chemistry provides a powerful means to investigate these complex equilibria. researchgate.net

By calculating the Gibbs free energy of the different possible species (e.g., neutral, monoanion, dianion) and their respective tautomers, researchers can predict their relative stabilities and populations in a given solvent. researchgate.net Studies on the related dyes Eosin Y and Erythrosin B have successfully correlated experimental pKa values with theoretical calculations, providing deep insight into how the solvent affects the tautomeric and protolytic equilibria. researchgate.net These investigations are directly relevant to Violamine R, as proton transfer has been identified as a contributing factor to its photoluminescence intermittency, a phenomenon where single molecules blink on and off. acs.org Understanding these equilibria is therefore key to controlling the dye's photophysical behavior. researchgate.net

Table 3: Protolytic and Tautomeric Forms in Xanthene Dyes

| Form | Description | Relevance |

| Neutral Lactone (NEL) | A colorless, non-fluorescent form with a closed spirocyclic structure. researchgate.netresearchgate.net | Can act as a "dark" state in single-molecule fluorescence. |

| Neutral Quinoid (NEQ) | A colored, neutral tautomer with an open quinoid structure. researchgate.net | Contributes to the absorption spectrum in certain environments. |

| Monoanion (MAF) | Anionic form, often resulting from deprotonation of the phenolic or carboxylic group. Exists in different tautomeric forms. researchgate.net | A key intermediate in the pH-dependent behavior of the dye. |

| Dianion (DA) | The fully deprotonated, typically highly fluorescent form with an open quinoid structure. researchgate.net | Often the dominant species in basic solutions and responsible for strong fluorescence. |

Application of Machine Learning and Neural Networks in the Computational Study of Violamine R (disodium)

The fields of machine learning (ML) and artificial neural networks (ANNs) are rapidly emerging as powerful tools in computational chemistry and materials science. mdpi.comnih.gov These artificial intelligence (AI) techniques can learn complex patterns and relationships from large datasets, enabling them to make predictions and accelerate scientific discovery. researchgate.netfrontiersin.org

For a molecule like Violamine R, ML and ANNs offer several promising applications. One significant area is the development of next-generation force fields for MD simulations. princeton.edu By training on data from high-accuracy quantum mechanical calculations, ML models, such as "Deep Potential," can create highly accurate interatomic potentials. princeton.edu This allows for MD simulations that are both faster and more accurate than those using traditional force fields, enabling the study of larger systems for longer timescales.

Furthermore, ML models can be trained to predict a wide range of molecular properties, such as absorption spectra, quantum yields, or solubility, directly from the molecular structure. This can accelerate the virtual screening of new dye candidates with desired characteristics without the need for extensive, time-consuming quantum calculations for every single candidate molecule. As the volume of experimental and computational data on dyes grows, ML and ANNs will become increasingly indispensable for data analysis, model building, and rational molecular design. frontiersin.org

Table 4: Potential Applications of Machine Learning in the Study of Violamine R

| Application Area | Description | Potential Impact |

| Force Field Development | Training neural networks on quantum mechanical energy and force data to create highly accurate interatomic potentials (e.g., DeePMD). princeton.edu | Enables larger, longer, and more accurate MD simulations of Violamine R in complex host environments. |

| Property Prediction | Building models that predict spectroscopic (e.g., λmax) or photophysical (e.g., quantum yield) properties directly from the molecular structure. | Accelerates the discovery of new dyes with optimized properties by rapidly screening virtual libraries. |

| Spectral Analysis | Using ANNs to deconvolve complex experimental spectra or to predict spectra from structural inputs. | Provides faster and more detailed interpretation of experimental spectroscopic data. |

| High-Throughput Screening | Applying ML to quickly evaluate large numbers of potential dye molecules to identify promising candidates for further study. | Reduces the time and computational cost associated with the rational design of new functional materials. |

Analytical Chemistry Applications and Methodologies Involving Violamine R Disodium

Spectrophotometric Method Development for Quantification and Characterization of Violamine R (disodium)

Spectrophotometry remains a foundational technique for the analysis of chromophoric and fluorophoric compounds like Violamine R. The development of robust spectrophotometric methods is crucial for its quantification and physicochemical characterization.

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences a compound's solubility, lipophilicity, and interaction with biological systems. UV-Visible spectrophotometry is a widely used technique for determining the pKa of ionizable compounds. The method relies on the principle that the absorption spectrum of a molecule containing an ionizable group will change as a function of pH.

The determination involves preparing a series of buffer solutions with precisely known pH values. A constant concentration of Violamine R is added to each buffer, and the absorbance spectrum is recorded. As the pH changes, the equilibrium between the acidic and basic forms of the dye shifts, leading to changes in the absorption spectrum. Wavelengths where the acidic and basic forms have different molar absorptivities are monitored.

The pKa can be calculated from the collected data by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal. Multimethod approaches, including multiwavelength analysis and nonlinear least squares regression, can enhance the accuracy of the pKa determination.

Table 1: Representative Data for Spectrophotometric pKa Determination This table illustrates the expected change in absorbance at a specific wavelength as a function of pH for a hypothetical analysis of Violamine R. The pKa is identified as the pH at the inflection point of the sigmoid curve.

Chromatographic and Electrophoretic Techniques Utilizing Violamine R (disodium) as a Tracer Reagent

The intense color and fluorescence of Violamine R make it a potential candidate for use as a tracer or stain in separation techniques, allowing for the visualization of otherwise invisible molecules or tracking the progress of a separation.

In electrophoretic techniques like PAGE and agarose (B213101) gel electrophoresis, charged molecules migrate through a gel matrix under the influence of an electric field. The rate of migration is primarily determined by the molecule's size, shape, and charge. While not a conventional stain for nucleic acids or proteins, a charged fluorescent dye like Violamine R could theoretically be used as a visible tracer for the leading edge of the ion front (in the case of native gels) or to track buffer movement.

Optimization of such a system would involve several key parameters:

Gel Concentration: The percentage of polyacrylamide or agarose determines the pore size of the gel matrix. A lower concentration creates larger pores, suitable for separating large molecules, while higher concentrations are used for smaller molecules. The migration of a small tracer dye like Violamine R would be less impeded in lower percentage gels.

Buffer System: The choice of running buffer (e.g., Tris-acetate-EDTA or Tris-borate-EDTA for agarose; Tris-glycine for PAGE) affects the pH and ionic strength of the system, which in turn influences the charge of the dye and the conductivity of the gel.

Voltage: The applied voltage dictates the speed of migration. Higher voltages lead to faster separation but can generate heat, potentially causing band distortion or damage to the gel.

The primary application would be as a component in the loading dye, which serves to increase the density of the sample so it sinks into the well and provides a visible marker to monitor the progress of the electrophoresis.

Confocal Fluorescence Microscopy for Single-Molecule Dynamic Studies of Violamine R (disodium)

Confocal fluorescence microscopy is a powerful technique that provides high-resolution optical imaging with the ability to reject out-of-focus light, enabling the study of individual molecules. Research has specifically investigated the photophysical behavior of single Violamine R molecules to understand their dynamics.

Studies have focused on the phenomenon of photoluminescence (PL) intermittency, or "blinking," of individual Violamine R molecules. This blinking behavior was examined in different environments, namely poly(vinyl alcohol) (PVOH) and single crystals of potassium acid phthalate (B1215562) (KAP), across a range of temperatures. rsc.org The analysis of emissive ("on") and non-emissive ("off") periods revealed that the kinetics of blinking followed a power-law distribution. rsc.org

Interestingly, the temperature dependence of the blinking mechanism was found to be environment-specific. rsc.org

In poly(vinyl alcohol) , the blinking kinetics did not vary with temperature, a behavior consistent with an electron transfer tunneling process between Violamine R and the polymer matrix. rsc.org

In potassium acid phthalate crystals , the blinking was temperature-dependent, slowing down at higher temperatures. This observation was inconsistent with electron transfer and instead suggested a non-adiabatic proton-transfer mechanism between the dye and the crystal environment. rsc.org

These findings demonstrate that the specific photochemical process responsible for fluorescence intermittency in a given fluorophore like Violamine R can be dictated by its immediate molecular environment. rsc.org

Advanced Analytical Methodologies for Violamine R (disodium) Detection in Complex Matrices

Detecting and quantifying a specific compound in a complex matrix, such as environmental water samples, biological fluids, or consumer products, presents a significant analytical challenge due to the presence of interfering substances. Advanced methodologies are required to achieve the necessary sensitivity and selectivity. For a dye like Violamine R, several techniques could be employed:

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly selective and sensitive method. The sample is first injected into an HPLC system, where Violamine R is separated from other matrix components on a chromatographic column. The eluent then passes through a fluorescence detector set to the specific excitation and emission wavelengths of Violamine R, allowing for highly specific quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the definitive identification capabilities of mass spectrometry. It provides structural information based on the mass-to-charge ratio of the compound, offering unambiguous identification even in very complex samples.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an ultrasensitive vibrational spectroscopy technique that can detect molecules at extremely low concentrations. When a molecule like Violamine R adsorbs onto a nanostructured metal surface (typically silver or gold), its Raman scattering signal can be enhanced by many orders of magnitude, potentially enabling single-molecule detection.

Sample pretreatment, such as solid-phase extraction (SPE), is often a critical step to remove interfering compounds and concentrate the analyte before instrumental analysis.

Chemometric Approaches for Data Analysis in Research Involving Violamine R (disodium) Measurements

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. When analyzing Violamine R, especially in complex systems, chemometric techniques can be invaluable for interpreting multidimensional data, such as that generated by spectrophotometry or chromatography.

Multivariate Calibration: In spectrophotometry, if interfering substances have overlapping spectra with Violamine R, simple univariate calibration (using Beer's Law at a single wavelength) may fail. Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, can be used. These methods model the entire spectrum, allowing for the quantification of Violamine R even in the presence of uncharacterized spectral interferences.

Pattern Recognition: Techniques like Principal Component Analysis (PCA) can be used to explore and classify large datasets. For instance, if Violamine R is used as a probe in different environments, PCA could analyze the resulting spectral or fluorescence lifetime data to identify patterns and classify the different environments based on their effect on the dye's properties.

Curve Resolution: When a chemical reaction or process involving Violamine R is monitored over time, the resulting data may contain contributions from multiple species (e.g., reactant, intermediate, product). Multivariate Curve Resolution (MCR) methods can be applied to the dataset to resolve the pure spectra and concentration profiles of each chemical component in the mixture.

These computational approaches enhance the quality and quantity of information that can be extracted from analytical measurements involving Violamine R.

Materials Science Applications of Violamine R Disodium

Integration of Violamine R (disodium) into Polymer Host Matrices for Functional Materials

The incorporation of fluorescent dyes like Violamine R into polymer matrices is a foundational technique for developing advanced optical materials. The polymer host provides a stable, processable medium that can protect the dye molecules and influence their photophysical behavior.

Poly(vinyl alcohol) (PVA) is a widely used host matrix for rhodamine-type dyes due to its high transparency in the visible spectrum, water solubility, and excellent film-forming properties. nih.govmdpi.com When dyes such as Rhodamine B, which is structurally similar to Violamine R, are introduced into PVA, significant modifications to the material's properties are observed.

Research on Rhodamine B-doped PVA films shows that the dye molecules interact with the polymer matrix, leading to changes in chemical bonding. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy has revealed that at higher doping concentrations (e.g., 2 wt%), the dye can break original bonds within the PVA structure. researchgate.net This interaction also affects the material's optical properties. The introduction of the dye leads to a decrease in the optical band gap and an increase in the activation energy of the composite films. aip.org

| Property | Observation in Rhodamine-Doped PVA Films | Reference |

|---|---|---|

| Optical Band Gap | Decreases with increasing dopant concentration | aip.org |

| Activation Energy | Increases with dopant concentration | aip.org |

| Refractive Index | Changes are minor at low doping, but increase at higher concentrations (e.g., >2 wt%) | researchgate.net |

| Fluorescence | Quenching phenomena observed in the 607nm-613nm range (for Rhodamine B) | aip.org |

| Chemical Bonding | Dye molecules can break and modify C-C, C-O, C-H, and O-H bonds in the PVA matrix | researchgate.net |

Potassium Acid Phthalate (B1215562) (KAP) is a crystalline material known for its applications in nonlinear optics. Doping KAP crystals with rhodamine dyes has been shown to alter their morphology and introduce new optical functionalities. Single crystals of KAP doped with Rhodamine 6G have been successfully grown using the slow evaporation method. iaea.orginoe.ro

The incorporation of the dye into the KAP crystal lattice can cause observable changes in the crystal's morphology. researchgate.net However, X-ray diffraction studies have confirmed that the fundamental orthorhombic structure of the KAP crystal remains unchanged after doping. iaea.orgresearchgate.net The presence of the dye within the crystal is confirmed by changes in the optical absorption and photoluminescence spectra. Dye-doped KAP crystals exhibit new absorption bands in the visible spectrum. For example, Rhodamine 6G-doped KAP shows absorption bands between 360 nm and 526 nm, depending on the dye concentration. inoe.ro

Furthermore, these doped crystals gain strong luminescent properties. Rhodamine 6G-doped KAP crystals exhibit a strong emission band centered around 550 nm when excited with 480 nm light. researchgate.netresearchgate.net The concentration of the dye in the growth solution is a critical parameter that can be used to tune these optical properties. inoe.ro Thermal analysis has validated the thermal stability of the dye-doped crystals, and impedance spectroscopy confirms a strong interaction between the host KAP molecule and the guest dye molecule. iaea.orgresearchgate.net

| Parameter | Observation in Rhodamine 6G-Doped KAP Crystals | Reference |

|---|---|---|

| Crystal Structure | Remains orthorhombic (Pca21 space group), same as pure KAP | iaea.orgresearchgate.net |

| Morphology | Apparent changes observed compared to undoped crystals | iaea.orgresearchgate.net |

| Optical Absorption | New absorption bands appear between 360 nm and 526 nm | inoe.ro |

| Photoluminescence | Strong emission bands appear, peaking at 540 nm and 560 nm | inoe.ro |

| Thermal Stability | TG-DTA analysis confirms the thermal stability of the doped crystals | iaea.orgresearchgate.net |

Role of Violamine R (disodium) as a Research Colorant in Specialized Materials Science Contexts

Beyond creating new bulk materials, Violamine R and other rhodamine dyes serve as functional colorants used to impart specific, well-defined optical properties to materials for research purposes. Their strong absorption in the visible spectrum allows them to be used in the fabrication of optical components like band-pass filters. By incorporating a dye such as crystal violet into a PVA film, it is possible to create a material that blocks radiation in a specific range (e.g., 506–633 nm) while remaining highly transparent at other wavelengths. mdpi.com This use of a dye as a colorant is crucial for developing materials with tailored spectral responses for applications in optical signal processing and chemical analysis. mdpi.com

Nanotechnology Applications Incorporating Violamine R (disodium) for Advanced Sensor Development

In the field of nanotechnology, rhodamine dyes like Violamine R are pivotal in the development of highly sensitive and selective chemosensors. ekb.eg These sensors often operate on a "turn-on" fluorescence mechanism, which is based on the unique structure of rhodamine dyes. mdpi.comnih.gov The dye can exist in a colorless, non-fluorescent spirolactam form. nih.gov Upon binding with a specific target analyte, such as a heavy metal ion (e.g., Fe³⁺, Cu²⁺, Hg²⁺), the spirolactam ring is opened, converting the dye to its colorful and highly fluorescent open-ring form. mdpi.comdu.ac.in

This switching mechanism is exploited by functionalizing nanoparticles with rhodamine-based derivatives. frontiersin.orgnih.gov The nanoparticles act as a scaffold, and the attached dye molecules serve as the recognition and signaling element. frontiersin.org This approach has led to the development of colorimetric and fluorometric probes for various analytes. mdpi.com For instance, a Rhodamine B-based probe functionalized with 2,4-dichloro-1,3,5-triazine (B113473) demonstrated a rapid and vivid color change from colorless to deep pink and a strong fluorescence response upon detecting Fe³⁺ ions, with a low detection limit of 0.0521 μM. mdpi.com The high sensitivity and selectivity of these nanosensors make them valuable tools for environmental monitoring and public health safety. mdpi.comdu.ac.in

Biomolecular Interaction Studies Utilizing Violamine R Disodium Probes

Real-Time Monitoring of Dynamic Biological Processes with Violamine R (disodium) Fluorescent Probes

The intrinsic fluorescence of Violamine R (disodium) makes it a candidate for the real-time monitoring of dynamic biological events within living cells. Fluorescent probes are instrumental in tracking cellular processes as they occur, providing insights into the kinetics and mechanisms of various biological pathways. The environment-sensitive fluorescence of Violamine R, characterized by its photoluminescence (PL) intermittency or "blinking," has been a subject of study, particularly in understanding the probe's behavior at the single-molecule level. medchemexpress.comresearchgate.netoptica.org This property, while complex, can potentially be harnessed to report on changes in the local microenvironment within a cell, reflecting ongoing biological processes.

Research into the fluorescence intermittency of single Violamine R molecules has been conducted in various polymer matrices, which can serve as simplified models for the complex intracellular environment. medchemexpress.comresearchgate.net These studies investigate how the immediate surroundings of the dye molecule influence its photophysical properties, providing a basis for interpreting fluorescence changes in a cellular context. While direct applications of Violamine R (disodium) for real-time monitoring of specific dynamic biological processes in live cells are not extensively documented in dedicated studies, its known interactions with key cellular components suggest its potential in this area.

Detection of Protein Localization, Activation, and Conformational Changes through Violamine R (disodium) Conjugation

Violamine R (disodium) has been identified as a dye that selectively binds to proteins, a characteristic that is fundamental for its use in detecting and analyzing protein behavior within cells. scbt.com The conjugation of fluorescent dyes to proteins is a widely used technique to study their localization, activation state, and conformational changes. While specific and detailed studies focusing solely on Violamine R conjugation for these purposes are limited, its classification as a reactive dye suggests its potential for such applications. bqinternational.in

The interaction of Violamine R with proteins can lead to distinct spectral shifts, which can be exploited for microscopic analysis. scbt.com Changes in the fluorescence signal of a protein-conjugated Violamine R probe could indicate alterations in the protein's environment or conformation, providing clues about its functional state. For instance, a change in fluorescence intensity or emission wavelength could signal the binding of a ligand, a post-translational modification, or a change in the protein's subcellular location.

Exploration of Violamine R (disodium) in Advanced Bioimaging Methodologies

The unique photophysical properties of Violamine R (disodium), particularly its fluorescence intermittency, have made it a subject of interest in the field of advanced bioimaging, including single-molecule studies and super-resolution microscopy. researchgate.netdntb.gov.uanih.gov These advanced techniques allow for the visualization of cellular structures and molecular interactions with unprecedented detail, often overcoming the diffraction limit of light.

The "blinking" behavior of single Violamine R molecules is a phenomenon that can be exploited in certain super-resolution techniques. researchgate.netnih.gov By controlling and analyzing this blinking, it is possible to localize individual molecules with high precision, leading to the reconstruction of a super-resolved image.

Environmental Monitoring Applications of Violamine R Disodium

Development of Violamine R (disodium)-Based Probes for Environmental Contaminant Detection

Violamine R is recognized as a potent fluorophore with photoluminescence properties that are dependent on its environment. medchemexpress.com The fluorescence characteristics of dyes from the rhodamine family, to which Violamine R is related, are often utilized in the development of probes for various analytes. mdpi.com However, based on available research, the development of specific probes based on Violamine R for the express purpose of detecting environmental contaminants like pesticides and heavy metals is not a widely documented area of application.

Detection Methodologies for Pesticide Residues and Heavy Metal Pollutants Utilizing Violamine R (disodium)

Currently, there is limited specific research detailing methodologies where Violamine R is the primary component of a sensor or probe for detecting pesticide residues or heavy metal pollutants in environmental samples. While the general principles of fluorescence-based detection are well-established for these contaminants using other fluorophores, direct applications or quantitative data (such as limits of detection or specific binding affinities) for Violamine R in this context are not extensively reported in scientific literature. Research has more frequently focused on the removal of Violamine R from wastewater rather than its use in detection. researchgate.netuts.edu.au

Assessment of Biological Contamination Levels in Environmental Samples Using Violamine R (disodium)

Violamine R is utilized in environmental science as a model contaminant to assess the toxicity of industrial wastewater and to evaluate the effectiveness of biological treatment processes. In this role, it helps in determining the potential harm of effluents to ecosystems.

A key application involves using bioindicators, such as the aquatic plant Lemna minor (duckweed), to measure the phytotoxicity of water containing the dye. mdpi.com In a study investigating a combined electrochemical and biological wastewater treatment system, the impact of Violamine R was assessed before and after treatment by observing its effect on Lemna minor. mdpi.commdpi.com The raw, untreated dye mixture was found to be highly phytotoxic to the plant. mdpi.com By using Violamine R as the target pollutant, researchers can quantify the reduction in biological toxicity achieved by a given remediation technology.

Furthermore, the dye is used in bioremediation studies to identify and characterize microorganisms capable of breaking it down. For instance, research has focused on isolating enzymes, such as azoreductase from bacteria like Bacillus cereus, that can degrade azo dyes like Acid Violet 90. researchgate.net This application is crucial for developing and assessing the efficiency of biological wastewater treatment solutions.

Integrated Approaches for Environmental Surveillance and Remediation Utilizing Violamine R (disodium) as a Marker

Violamine R serves as an effective marker compound in the development and surveillance of integrated environmental remediation systems that combine multiple technologies. These systems are designed to treat complex industrial effluents where dyes are a major pollutant.

One such integrated approach involves a two-stage process combining electrochemical oxidation with biological treatment. mdpi.com In this system, Violamine R (as part of an acid dye mixture) is first subjected to electrooxidation using different anode/cathode materials (e.g., graphite (B72142), iron, copper), followed by a biological treatment step using Lemna minor. mdpi.commdpi.com The concentration of Violamine R is monitored throughout the process to serve as a marker for treatment efficacy. The final removal efficiency of the dye components reached 98% for Acid Violet 90 and over 99% for Acid Red 357, demonstrating the system's effectiveness. mdpi.com

Below is a data table summarizing the findings from a study on the removal of an Acid Mixture (AM) containing Acid Violet 90.

| Treatment Stage | Description | Acid Violet 90 Removal Efficiency (%) |

|---|---|---|

| Electrochemical Oxidation (Graphite Electrodes) | Initial treatment stage using graphite anode and cathode. | - |

| Electrochemical Oxidation (Iron/Copper Electrodes) | Initial treatment stage using an iron anode and copper cathode. | - |

| Biological Treatment (Lemna minor) | Use of duckweed as a bioindicator and for phytoremediation. | - |

| Combined Electrochemical & Biological Treatment | The complete integrated system. | 98% |

Application of Violamine R (disodium) in Advanced Imaging Techniques for Environmental System Analysis

Violamine R is a well-characterized fluorophore, and its photophysical properties have been investigated using advanced imaging techniques like confocal fluorescence microscopy. medchemexpress.comresearchgate.net Research has specifically studied the phenomenon of "blinking," or fluorescence intermittency, of single Violamine R molecules in crystalline structures. researchgate.netoptica.org These fundamental studies are crucial for understanding the behavior of fluorescent molecules.

However, the application of Violamine R as a fluorescent stain or probe for the advanced imaging and analysis of complex environmental systems (such as biofilms, soil pore networks, or microbial communities) is not yet an established practice based on available literature. While its fluorescent nature suggests potential for such applications, current research has predominantly focused on its properties in controlled laboratory settings rather than in direct environmental system analysis. medchemexpress.comresearchgate.net

Q & A

Basic: How can researchers spectroscopically characterize Violamine R (disodium) in aqueous solutions, and what are its key absorbance properties?

Violamine R (disodium) exhibits a distinct absorbance peak at 752 nm , making UV-Vis spectroscopy a primary method for identification and quantification. Researchers should calibrate instruments using standard solutions and validate measurements against reference spectra. To minimize interference, ensure pH stability and avoid contaminants with overlapping absorbance ranges. The molecular weight (612.64 g/mol ) and alternative nomenclature (e.g., Acid Violet 9) should be cross-referenced with spectral databases for confirmation .

Advanced: What experimental strategies can resolve discrepancies in reported absorbance maxima for Violamine R (disodium) across studies?

Discrepancies may arise from solvent polarity, pH variations, or instrumental calibration errors. To address this:

- Conduct controlled experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C).

- Validate spectrometer calibration using certified reference materials.

- Compare results with peer-reviewed spectral libraries (e.g., AAT Bioquest’s Quest Graph™) .

- Apply ChemmineR’s

SDFsettools to analyze structural data and identify potential isomerization or degradation products .

Basic: What are the best practices for ensuring the stability of Violamine R (disodium) in laboratory settings?

Violamine R (disodium) should be stored in airtight, light-protected containers at 4–8°C to prevent photodegradation and hydrolysis. Aqueous solutions are stable for up to 72 hours when refrigerated. Regularly test purity via high-performance liquid chromatography (HPLC) paired with mass spectrometry to detect degradation byproducts .

Advanced: How can researchers leverage the ChemmineR toolkit to analyze structural data of Violamine R (disodium) and its derivatives?

ChemmineR enables cheminformatics analysis through:

- Pattern matching : Use

searchSDFwithmode = "subset"to isolate Violamine R’s atom/bond blocks in complex mixtures . - Data block parsing : Extract physicochemical properties (e.g., logP, polar surface area) from SDF files for QSAR modeling.

- Cluster analysis : Apply

cmp.clusterto group Violamine R analogs by structural similarity, aiding in derivative synthesis studies .

Basic: What critical considerations should guide the formulation of research questions for studies involving Violamine R (disodium)?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Define the biochemical pathway or interaction under investigation (e.g., binding affinity to serum albumin).

- Align with gaps in literature, such as its photostability in biomedical imaging.

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Advanced: How can systematic review frameworks like SPIDER or COSMIN enhance studies on Violamine R (disodium)’s biochemical interactions?

- SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type):

- Sample: Cell lines or animal models exposed to Violamine R.

- Phenomenon: Mechanisms of reactive oxygen species (ROS) generation.

- Evaluation: Quantify ROS via fluorescence assays (e.g., DCFH-DA).

- COSMIN : Validate assay reproducibility by comparing results across labs using standardized protocols .

Basic: What methodologies are effective for quantifying Violamine R (disodium) in solutions with interfering compounds?

- Differential pulse voltammetry (DPV) : Exploit Violamine R’s redox activity at −0.45 V (vs. Ag/AgCl) in phosphate buffer.

- Multivariate calibration : Apply partial least squares (PLS) regression to deconvolute overlapping spectral peaks from interferents .

Advanced: How can researchers address batch-to-batch variability in Violamine R (disodium) samples using R-based statistical models?

- Perform principal component analysis (PCA) on HPLC-MS datasets to identify variability sources (e.g., residual solvents).

- Use linear mixed-effects models (e.g.,

lme4package) to account for batch effects in dose-response studies. - Validate consistency via Anderson-Darling tests for distributional equivalence .

Basic: What ethical and safety protocols are essential when handling Violamine R (disodium) in vivo studies?

- Conduct toxicity screenings (e.g., LD50 in rodent models) prior to dosing.

- Ensure compliance with institutional animal care guidelines (e.g., IACUC).

- Use personal protective equipment (PPE) to prevent dermal exposure, as Violamine R may act as a photosensitizer .

Advanced: How can machine learning models predict Violamine R (disodium)’s stability under varying environmental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.